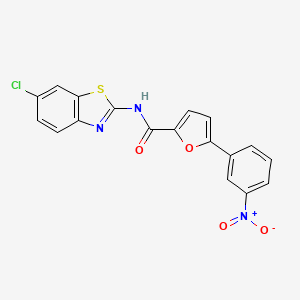

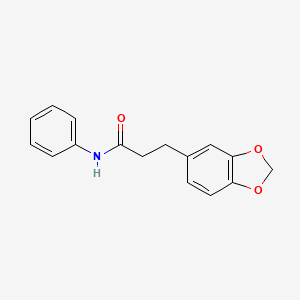

N-(6-chloro-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)-2-furamide

Overview

Description

N-(6-chloro-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)-2-furamide belongs to a class of compounds known for their diverse chemical and biological activities. Benzothiazoles and furamides are significant in the development of new therapeutic agents and materials due to their unique chemical structures and properties.

Synthesis Analysis

The synthesis of related benzothiazole compounds often involves condensation reactions, starting from suitable amine and carbonyl or carboxylic acid derivatives. A common approach for benzothiazole synthesis includes the reaction of 2-aminobenzothiazole with appropriate carbonyl compounds or acid chlorides in the presence of a base or catalyst to form the desired furamide linkage (Aleksandrov et al., 2017).

Scientific Research Applications

Antitumor Agents

Benzothiazole derivatives have been synthesized and evaluated for their potent antitumor activities. For instance, a study by Yoshida et al. (2005) designed and synthesized a biologically stable derivative, 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, which exhibited an excellent in vivo inhibitory effect on tumor growth, highlighting the potential of benzothiazole compounds in cancer therapy (Yoshida et al., 2005).

Antileishmanial Activity

The synthesis and characterization of new nitroaromatic compounds have been reported for their in vitro screening against Leishmania infantum. These compounds' leishmanicidal activity is attributed to the presence of an electroactive nitro group, suggesting their potential as antileishmanial drugs (Dias et al., 2015).

Antiparasitic Properties

Studies have also focused on the antiparasitic properties of benzothiazole derivatives against parasites like Leishmania infantum and Trichomonas vaginalis. The structure-activity relationship indicates that these properties greatly depend on the chemical structure of the substituent groups (Delmas et al., 2002).

Antimicrobial Activity

Compounds derived from benzothiazole have been prepared and tested for their antimicrobial activities against various bacteria and fungi. The effectiveness of these compounds against Gram-positive and Gram-negative bacteria, as well as fungal species, suggests their potential in developing new antimicrobial agents (Patel & Shaikh, 2010).

Hypoglycemic Activity

Research into benzothiazole derivatives has explored their potential hypoglycemic activity. These compounds have been shown to activate AMPK and increase glucose uptake in myotubes, highlighting their potential as novel antidiabetic drugs (Meltzer-Mats et al., 2013).

Adenosine Receptors Selectivity

Further studies have investigated benzothiazole derivatives for their selectivity towards adenosine receptor subtypes. These compounds exhibit potent and selective ligand properties for adenosine receptors, which could be valuable in developing new therapeutic agents (Inamdar et al., 2013).

properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClN3O4S/c19-11-4-5-13-16(9-11)27-18(20-13)21-17(23)15-7-6-14(26-15)10-2-1-3-12(8-10)22(24)25/h1-9H,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHXOCGMEXWOQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4631561.png)

![ethyl 4-({[(2-iodophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4631584.png)

![N-(4-chlorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4631588.png)

![{1-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}amine hydrochloride](/img/structure/B4631599.png)

![3,4-dimethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4631604.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4631616.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4631618.png)

![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B4631620.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4631643.png)

![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4631645.png)